Cas no 1172693-82-1 (6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride)

6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochlorideは、糖鎖化学や医薬品合成において重要な中間体として利用される化合物です。その構造的特徴として、アセチル基で保護された複数のヒドロキシル基とアミノ基を有し、高い反応性と安定性を兼ね備えています。塩酸塩形態であるため、取り扱いや保存が容易であり、有機溶媒への溶解性にも優れています。この化合物は、特に抗生物質や糖鎖関連医薬品の合成プロセスにおいて、選択的な官能基変換を可能にする点が特長です。また、結晶性が良好なため精製工程が簡便であり、高純度品の調製が可能です。

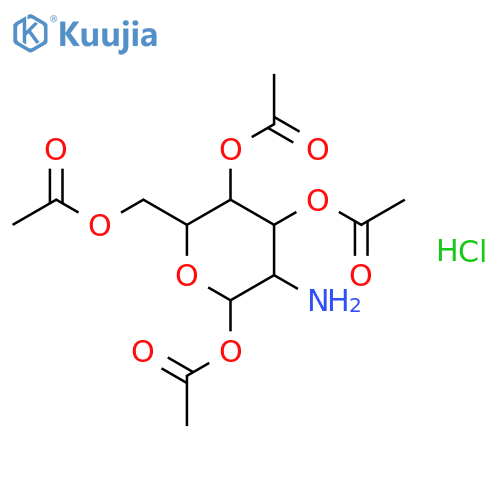

1172693-82-1 structure

商品名:6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride

CAS番号:1172693-82-1

MF:C14H22ClNO9

メガワット:383.778784275055

MDL:MFCD03002361

CID:2092341

PubChem ID:2755080

6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride 化学的及び物理的性質

名前と識別子

-

- 6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride

- SB44412

- NSC82044

- [3,4,6-tris(acetyloxy)-5-aminooxan-2-yl]methyl acetate hydrochloride

- .beta.-D-Glucopyranose, 1,3,4,6-tetraacetate, hydrochloride

- NSC-13814

- .beta.-Glucosamine, hydrochloride

- 1,3,4,6-Tetra-O-acetyl-

- -D-glucopyranose Hydrochloride

- 1,3,4,6-tetra-o-acetyl-b-d-glucosamine hcl

- 1172693-82-1

- NSC-82044

- 2-Amino-2-deoxy-1,3,4,6-tetra-O-acetyl--D-glucopyranose Hydrochloride

- SR-01000400344

- 1?3?4?6-Tetra-O-acetyl-2-amino-2-deoxy-?

- NSC13814

- 6-(acetoxymethyl)-3-aminotetrahydro-2h-pyran-2,4,5-triyltriacetatehydrochloride

- [3,4,6-TRIS(ACETYLOXY)-5-AMINOOXAN-2-YL]METHYL ACETATE HYDROCHLORIDYL

- 34948-62-4

- SY289445

- SR-01000400344-1

- SY067669

- 1,3,4,6-Tetra-O-acetyl-a-D-glucosamine hydrochloride

- MFCD01075204

- AKOS004909823

- A-D-galacosamine Hydrochloride

- LS-14335

- C14H22ClNO9

- MFCD32670969

- Hexopyranose, 2-amino-2-deoxy-, 1,3,4,6-tetraacetate

- 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-b-d-glucopyranose x HCl

- MT170372

-

- MDL: MFCD03002361

- インチ: InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H

- InChIKey: BQLUYAHMYOLHBX-UHFFFAOYSA-N

- ほほえんだ: CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl

計算された属性

- せいみつぶんしりょう: 383.0983090g/mol

- どういたいしつりょう: 383.0983090g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 10

- 重原子数: 25

- 回転可能化学結合数: 9

- 複雑さ: 507

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 5

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 140Ų

6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0987678-5g |

6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride |

1172693-82-1 | 95% | 5g |

$1600 | 2024-08-02 | |

| Chemenu | CM182028-1g |

6-(acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride |

1172693-82-1 | 95% | 1g |

$*** | 2023-04-03 | |

| eNovation Chemicals LLC | K05813-1g |

6-(acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride |

1172693-82-1 | >95% | 1g |

$195 | 2023-09-04 | |

| Chemenu | CM182028-1g |

6-(acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride |

1172693-82-1 | 95% | 1g |

$574 | 2021-06-15 | |

| Ambeed | A137578-1g |

6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride |

1172693-82-1 | 95+% | 1g |

$480.0 | 2024-04-26 | |

| eNovation Chemicals LLC | Y0987678-5g |

6-(acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride |

1172693-82-1 | 95% | 5g |

$1600 | 2025-02-20 | |

| Alichem | A119001630-1g |

6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride |

1172693-82-1 | 95% | 1g |

$544.50 | 2023-09-04 | |

| eNovation Chemicals LLC | Y0987678-5g |

6-(acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride |

1172693-82-1 | 95% | 5g |

$1600 | 2025-02-19 |

6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride 関連文献

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

1172693-82-1 (6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride) 関連製品

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1172693-82-1)6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride

清らかである:99%

はかる:1g

価格 ($):432.0